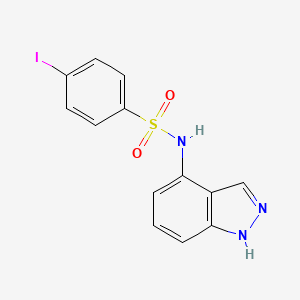

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

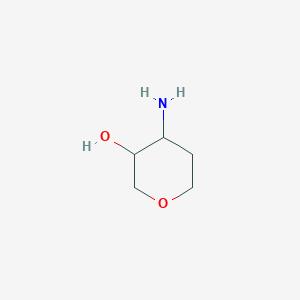

“N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” is a compound that belongs to the indazole family . Indazole, also known as benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest for many researchers. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed using molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods . These methods can determine the probable binding conformations of all the compounds at the active site of a receptor .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives can be studied using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

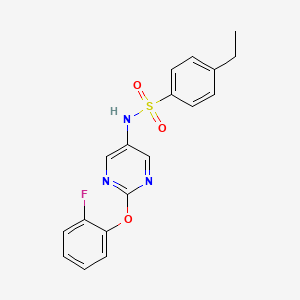

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide derivatives have been extensively explored for their potential in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents. The synthesis and structural modification of sulfonamide derivatives aim to enhance selectivity and potency against specific biological targets. For instance, sulfonamide compounds have been investigated for their COX-2 inhibitory activity, offering potential therapeutic avenues for conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002). Additionally, certain sulfonamide derivatives have shown significant anticancer activity, with studies revealing their effectiveness against various cancer cell lines, thereby underscoring their potential in cancer treatment (N. Abbassi et al., 2014).

Organic Synthesis and Chemical Reactions

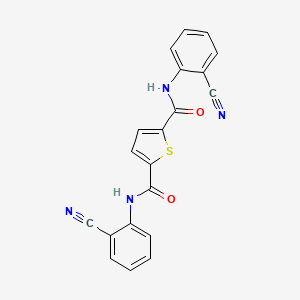

In organic chemistry, this compound and its analogs are pivotal in synthesizing heterocyclic compounds and facilitating novel chemical reactions. For example, they are used in heteroannulation reactions to create benzothiazine derivatives, demonstrating the versatility of sulfonamides in constructing complex molecules (W. J. Layman et al., 2005). These methodologies are crucial for developing pharmaceuticals and exploring new therapeutic agents.

Catalysis and Materials Science

Research on sulfonamide derivatives extends into catalysis and the development of novel materials. Studies have investigated the role of sulfonamides in catalytic systems and their incorporation into metal-organic frameworks (MOFs) and other materials, highlighting their utility beyond medicinal applications. For instance, sulfonamide complexes have been examined for their DNA binding and cleavage capabilities, showcasing their potential in bioinorganic chemistry and as tools for genetic engineering (M. González-Álvarez et al., 2013).

Antimicrobial and Antifungal Research

The antimicrobial and antifungal properties of sulfonamide derivatives have been a subject of intense research, aiming to address the growing concern over antibiotic resistance. Novel sulfonamide-based compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, offering insights into developing new antimicrobial agents (Xian-Long Wang et al., 2010).

Direcciones Futuras

The future directions for “N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” and its derivatives could involve the design of novel inhibitors with potent activities . The CoMFA and CoMSIA models can be used as efficient tools to predict the inhibitory activities and to guide the future rational design of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives-based novel KDR inhibitors with potent activities .

Mecanismo De Acción

Target of Action

Compounds with an indazole moiety have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, or modulate kinases such as chk1, chk2, and sgk, which play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been found to exhibit potent inhibitory activities toward kinase insert domain receptor (kdr), which is involved in angiogenesis, a process for organ development during embryogenesis, wound healing, and female reproductive cycling .

Pharmacokinetics

3d-qsar methods have been performed on indazole derivatives to investigate how their chemical structures relate to their inhibitory activities .

Result of Action

Indazole derivatives have been found to have anti-inflammatory potential and have shown good antinociceptive activity .

Action Environment

It is known that multiple hydrophobic and hydrogen-bonding interactions are two predominant factors that may be used to modulate the inhibitory activities of indazole derivatives .

Propiedades

IUPAC Name |

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)20(18,19)17-13-3-1-2-12-11(13)8-15-16-12/h1-8,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUMCICBLJAVIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)